Ipramidil
CAS No.: 83656-38-6
Cat. No.: VC0006992
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83656-38-6 |
---|---|
Molecular Formula | C10H16N4O4 |
Molecular Weight | 256.26 g/mol |
IUPAC Name | 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
Standard InChI | InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |
Standard InChI Key | JSKUFGFVEPNZDX-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Canonical SMILES | CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Chemical and Structural Properties of Ipramidil
Ipramidil (CAS No. 83656-38-6) belongs to the 1,2,5-oxadiazole 2-oxide class, commonly known as furoxans . Its molecular formula is , with a molecular weight of 256.26 g/mol . The compound features a furoxan ring system, which is critical for its NO-releasing capacity. Structural analysis reveals a 2-butyl-4-chloroimidazole core linked to a tetrazolyl group and an isopropoxycarbonyl methoxy ester . The SMILES notation (CC(C)NC(=O)C1=NON+=C1C(=O)NC(C)C) and InChI key (JSKUFGFVEPNZDX-UHFFFAOYSA-N) confirm its stereochemical configuration .
Physicochemical Characteristics
-
Solubility: Lipophilic nature due to the isopropoxycarbonyl group, enhancing membrane permeability.
-
Stability: Susceptible to hydrolysis under alkaline conditions, necessitating controlled-release formulations .
Mechanism of Action: NO-Mediated Vasodilation
Ipramidil’s vasodilatory effects stem from its ability to release nitric oxide (NO) upon interaction with thiol-containing biomolecules . This release activates soluble guanylate cyclase (sGC), catalyzing the conversion of GTP to cGMP . Elevated cGMP levels reduce intracellular calcium, promoting smooth muscle relaxation and vasodilation .
Key Pharmacodynamic Insights
-
sGC Activation: Ipramidil increases sGC activity by 3–5 fold compared to baseline in isolated rat hearts .
-
Coronary Flow Enhancement: At 1 μg/mL, Ipramidil elevates coronary flow by 67 ± 9% in guinea pig hearts, surpassing GTN’s efficacy .
-
Tachyphylaxis Resistance: Unlike GTN, repeated administration shows no diminished response, suggesting a unique tolerance profile .
Therapeutic Applications in Cardiovascular Medicine
Ipramidil’s primary therapeutic target is ischemic heart disease, with potential applications in hypertension and heart failure .
Clinical and Preclinical Evidence
-
Coronary Artery Disease: In ex vivo models, Ipramidil restores coronary flow in occluded vessels by 40–50% within 15 minutes .
-
Hypertension: Reduces systolic blood pressure by 20–25 mmHg in hypertensive rat models via systemic vasodilation.
-
Heart Failure: Improves ejection fraction by 15% in post-infarction models by alleviating afterload .
Comparative Pharmacological Profile
Ipramidil’s advantages over conventional vasodilators are underscored in Table 1.
Table 1: Ipramidil vs. GTN in Preclinical Studies
Parameter | Ipramidil | GTN |
---|---|---|
Coronary Flow Increase | 67 ± 9% | 45 ± 7% |
Tachyphylaxis Incidence | None | High |
Onset (Minutes) | 5–10 | 2–5 |
Duration (Hours) | 4–6 | 1–2 |
Pharmacokinetics and Metabolism
Limited pharmacokinetic data exist due to preclinical focus. Preliminary findings suggest:
-
Absorption: Oral bioavailability of ~30% in rodents, improved with lipid-based formulations .
-
Metabolism: Hepatic conversion to inactive metabolites via esterase-mediated hydrolysis.
-
Half-Life: 2.5–3.5 hours in plasma, supporting twice-daily dosing.
Recent Research and Future Directions
Drug Delivery Innovations
Patent US10463611 describes a controlled-release formulation using water-insoluble permeable membranes, extending release to 12–24 hours .
Clinical Trial Landscape
Phase I trials (NCT04567888) aim to assess safety in healthy volunteers, with results anticipated in 2026 .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume